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Compound of Interest

Compound Name: LML134

Cat. No.: B2814439

For Researchers, Scientists, and Drug Development Professionals

Introduction

LML134 is a potent and selective histamine H3 receptor (H3R) inverse agonist developed for
the treatment of excessive sleep disorders, such as narcolepsy and shift-work disorder.[1][2] Its
mechanism of action involves blocking the constitutively active H3 autoreceptors on
histaminergic neurons, leading to increased histamine synthesis and release in the brain.[3][4]
Elevated synaptic histamine levels subsequently activate postsynaptic H1 receptors, which play
a crucial role in promoting and maintaining wakefulness.[4][5] A key characteristic of LML134 is
its rapid oral absorption and short half-life, a profile designed to enhance wakefulness during
the day without causing insomnia after nocturnal administration.[1][6]

These application notes provide detailed protocols for the formulation and in vivo evaluation of
LML134 in preclinical animal models, specifically focusing on pharmacokinetic and receptor
occupancy studies in rats.

LML134 Properties
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Property Value Reference

1-(1-methyl-6-0x0-1,6-

dihydropyridazin-3-yl)piperidin-
Chemical Name e , y)p? [2]
4-yl 4-cyclobutylpiperazine-1-

carboxylate
Molecular Formula C19H29N503 [3]
CAS Registry No. 1542135-76-1 [3]

] ) Histamine H3 Receptor (H3R)
Mechanism of Action ] [1][2]
Inverse Agonist

Solubility Water-soluble [6]

Permeability Good permeability [6]

Preclinical Data Summary: In Vivo Studies in Rats

The following tables summarize key in vitro and in vivo pharmacokinetic and receptor
occupancy data for LML134, primarily from studies conducted in male Sprague-Dawley rats.

ble 1: In Vi E indi | Activi

Parameter Species Value (nM) Reference
Ki (CAMP Assay) Human 0.3 [6]
Ki (Binding Assay) Human 12 [6]

Table 2: Pharmacokinetic Parameters of LML134 in Male
Sprague-Dawley Rats
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] Plasma
Fraction .
Dose Protein Referenc
Route tmax (h) t% (h) Absorbed L
(mgl/kg) (%) Binding e
0
(Fu, %)
Intravenou
_ 0.44 - 39.0 [6]
s (i.v)
Oral (p.o.) 10 0.5 - 44 39.0 [6]

tmax: Time to maximum plasma concentration; t¥2: Terminal half-life; Fu: Fraction unbound.

Table 3: Ex Vivo H3 Receptor Occupancy in Male
Sprague-Dawley Rat Brain

. Receptor
Time Post-
Route Dose (mg/kg) Occupancy Reference
Dose (h)
(%)
Oral (p.0.) 10 1 ~75% (peak) [1]
Oral (p.o.) 10 4 ~25% [1]

Signaling Pathway and Experimental Workflow
Histamine H3 Receptor Signhaling Pathway

LML134 acts as an inverse agonist at the histamine H3 receptor, which is a presynaptic
autoreceptor that tonically inhibits the release of histamine. By blocking this receptor, LML134
disinhibits the histaminergic neuron, leading to increased histamine release into the synaptic
cleft. This histamine then binds to postsynaptic H1 receptors to promote arousal and

wakefulness.
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Animal Acclimatization LML134 Formulation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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